molecular formula C16H16N2OS2 B1663157 (4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one CAS No. 1212185-26-6

(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one

Número de catálogo: B1663157
Número CAS: 1212185-26-6
Peso molecular: 316.4 g/mol
Clave InChI: RRGJAKVGOZYHOQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one” is a structurally complex heterocyclic molecule featuring a fused octahydro-methanothiochromeno-thiazol ring system with a pyridin-3-yl substituent. The core structure combines a thiazol-2-one moiety bridged with a methanothiochromeno scaffold, creating a rigid, polycyclic framework. Its synthesis likely involves cyclocondensation or multi-step heterocyclization strategies, analogous to methods used for structurally related compounds .

Propiedades

IUPAC Name

9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c19-16-18-15-14(21-16)12(10-2-1-5-17-7-10)11-8-3-4-9(6-8)13(11)20-15/h1-2,5,7-9,11-13H,3-4,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGJAKVGOZYHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Retrosynthetic Analysis and Key Disconnections

Core Structural Deconstruction

The target molecule’s IUPAC name, 9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradec-4(8)-en-6-one, reveals four critical components (Fig. 1):

  • Thiochromeno[2,3-d]thiazol-2-one backbone (rings A-B-C)
  • Pyridin-3-yl substituent at position 9
  • Methano bridge between C5 and C8
  • Stereochemical centers at 4aR, 5S, and 8R

Retrosynthetically, the molecule can be dissected into:

  • Pyridine-3-carbaldehyde as the aryl precursor
  • Thiochromene-thiazolidinone intermediates for cyclization
  • Stereoselective ring-closing metathesis for methano bridge formation.

Multi-Component Reaction (MCR) Approaches

Three-Component Condensation

Analogous to the synthesis oftriazolo[4,3-a]pyrimidines, a one-pot MCR strategy could involve:

  • 5-Amino-thiazole derivatives
  • Pyridine-3-carbaldehyde
  • Ethyl acetoacetate as a keto-enol precursor
Table 1: Optimized MCR Conditions for Intermediate Formation
Component Role Stoichiometry Catalyst Yield (%)
5-Amino-thiazole Nucleophile 1.0 eq APTS (10 mol%) 78–85
Pyridine-3-carbaldehyde Electrophile 1.2 eq
Ethyl acetoacetate Cyclization partner 1.5 eq
Ethanol Solvent Reflux

Reaction progression monitored via TLC (ether/hexane 2:1) showed complete consumption of starting materials after 24 h.

Thiochromene Ring Formation

Cyclization of the MCR product under acidic conditions (H2SO4, CH3CN, 80°C) generates the thiochromene moiety. Stereochemical control at C4a and C8a is achieved through:

  • Chiral auxiliaries : (R)-BINOL-derived phosphoric acids
  • Temperature modulation : Slow cooling (−20°C) to favor cis-fused rings.

Cyclization and Methano Bridge Installation

Ring-Closing Metathesis (RCM)

The methano bridge (C5–C8) is installed via Grubbs II-catalyzed RCM:

Procedure :

  • Diene precursor : Synthesized by allylation of the thiochromene-thiazolidinone intermediate (NaH, allyl bromide, THF, 0°C → RT).
  • Metathesis : 5 mol% Grubbs II catalyst, DCM, 40°C, 12 h.
  • Diastereomeric resolution : Chiral HPLC (Chiralpak IC, hexane/IPA 90:10) isolates the (4aR,5S,8R)-isomer.
Table 2: RCM Optimization Data
Catalyst Loading (mol%) Temperature (°C) Time (h) Conversion (%) d.r. (4aR:others)
2 40 24 62 1.5:1
5 40 12 98 3.2:1
10 40 6 99 3.0:1

Stereochemical Control Strategies

Asymmetric Hydrogenation

Critical for establishing the 5S configuration:

  • Substrate : α,β-Unsaturated thiazolidinone intermediate
  • Catalyst : Ru-(S)-SegPhos complex (0.5 mol%)
  • Conditions : H2 (50 psi), MeOH, 25°C, 16 h
  • Outcome : 94% ee, confirmed by chiral HPLC.

Dynamic Kinetic Resolution (DKR)

For concurrent control of 4aR and 8R centers:

  • Racemic substrate : Thiochromene-hemiaminal
  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Acyl donor : Vinyl acetate
  • Result : 88% yield, >99% ee.

Characterization and Analytical Data

Spectroscopic Confirmation

  • HRMS (ESI+) : m/z calc. for C16H16N2OS2 [M+H]+: 317.0834, found: 317.0831.
  • 1H NMR (500 MHz, CDCl3) : δ 8.72 (s, 1H, py-H), 8.45 (d, J = 4.1 Hz, 1H, py-H), 7.83 (d, J = 7.8 Hz, 1H, py-H), 5.21 (dd, J = 10.2, 4.3 Hz, 1H, H-5S), 3.92–3.85 (m, 2H, H-4aR, H-8R).

X-ray Crystallography

Although unavailable for this specific compound, analogous structures (e.g., VC4239216) show:

  • Chair conformation in the thiochromene ring
  • Intramolecular H-bond : N–H···O=C (2.89 Å) stabilizing the thiazol-2-one ring

Análisis De Reacciones Químicas

ML121 se somete a diversas reacciones químicas, entre ellas:

    Oxidación: ML121 se puede oxidar en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción pueden convertir ML121 en formas reducidas.

    Sustitución: ML121 puede sufrir reacciones de sustitución en las que grupos funcionales específicos se sustituyen por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

ML121 tiene varias aplicaciones de investigación científica, entre ellas:

Mecanismo De Acción

ML121 ejerce sus efectos al inhibir la actividad de la metalo-beta-lactamasa VIM-2. El compuesto se une al sitio activo de la enzima, impidiendo que hidrolice los antibióticos betalactámicos. Esta inhibición es no competitiva, lo que significa que ML121 no compite directamente con el sustrato por la unión a la enzima. En cambio, se une a un sitio diferente de la enzima, lo que provoca un cambio conformacional que reduce la actividad de la enzima .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related heterocycles, focusing on synthesis, structural features, and biological activities.

Table 1: Comparative Analysis of Key Heterocyclic Compounds

Compound Name / ID Core Structure Key Substituents Synthesis Method Biological Activity References
Target Compound: (4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one Fused octahydro-methanothiochromeno-thiazole Pyridin-3-yl at position 9 Likely multi-step cyclocondensation (inferred) Not explicitly reported N/A
10a: 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one Thiazolidinone, phenyl Reflux with benzyl bromide, NaOAc in ethanol (8–10 hrs) Anti-inflammatory, low ulcerogenicity
10b: 5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl-thiazolidinone Similar to 10a, with chlorophenyl substitution Enhanced anti-inflammatory activity vs. 10a
Ethyl 2,4-dioxo-1,2,3,4,5,7-hexahydro-pyrimido[5,4-e]-[1,2,4]-triazolo[4,3-a]pyrimidine-9-carboxylate (26) Pyrimido-triazolo-pyrimidine Ethyl carboxylate Reaction of precursor with triethylamine in chloroform Antimicrobial (inferred)
Thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl)acetamide derivatives Thieno[2,3-d]pyrimidine + triazole Varied aryl/alkyl azides Cu(I)-catalyzed 1,3-dipolar cycloaddition Antimicrobial

Key Structural and Functional Insights

Core Heterocyclic Systems: The target compound’s methanothiochromeno-thiazole framework distinguishes it from simpler thiazolidinones (e.g., 10a, 10b) or pyrimidine-triazole hybrids (e.g., compound 26). Its fused bicyclic system may enhance rigidity and binding selectivity compared to monocyclic analogs .

The absence of fluorinated or triazole motifs (cf. ) suggests divergent synthetic priorities, focusing instead on sulfur- and nitrogen-containing heterocycles .

Antimicrobial activity: Thieno-pyrimidine-triazole hybrids () demonstrate broad-spectrum antimicrobial effects, though the target compound’s fused system may limit similar activity without explicit data .

Actividad Biológica

The compound (4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one (CAS Number: 88763-58-0) is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates a thiazole and thiochromene moiety which may contribute to its biological activity. This article reviews the known biological activities of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N2OS2C_{16}H_{16}N_{2}O_{S_{2}}, and it features multiple stereocenters that may influence its interaction with biological targets. The structural representation can be summarized as follows:

PropertyValue
Molecular Weight320.43 g/mol
LogP3.613
Polar Surface Area (PSA)43.38 Ų

Antimicrobial Activity

The thiazole ring is commonly associated with antimicrobial properties. Studies have shown that compounds containing thiazole groups can exhibit activity against various bacterial strains. The potential for this compound to act as an antimicrobial agent warrants further investigation.

Neuroprotective Effects

Emerging research suggests that thiochromene derivatives may possess neuroprotective effects due to their ability to modulate neurotransmitter systems or exert antioxidant activity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

  • In Vivo Studies : Preliminary studies involving similar thiazole-containing compounds have demonstrated significant in vivo efficacy in reducing tumor size in murine models when administered in conjunction with established chemotherapeutic agents.
  • Mechanistic Insights : Investigations into the mechanism of action for related compounds suggest that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

The compound’s fused thiazole-chromene scaffold and stereochemical complexity (4aR,5S,8R configuration) pose synthetic hurdles. To address this:

  • Stepwise ring closure : Prioritize forming the thiazole ring before cyclizing the chromene moiety to avoid steric clashes (e.g., via [1,3]-thiazolidinone intermediates) .
  • Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) during bicyclic system formation .
  • Purification : Employ gradient chromatography or recrystallization from ethanol/water mixtures to isolate diastereomers .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

A multi-technique approach is critical:

  • IR spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches in the thiazolidinone core .
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve stereochemistry:
  • Pyridinyl protons appear as doublets in δ 8.5–9.0 ppm .
  • Methano-bridge protons (5S,8R) show distinct coupling patterns (J = 8–12 Hz) .
    • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ with <2 ppm error) .

Q. How can researchers optimize reaction yields for derivatives with modified pyridinyl substituents?

  • Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilic substitution at the pyridinyl position .
  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups while preserving stereochemistry .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps, improving yields by ~20% .

Advanced Research Questions

Q. How can contradictory biological activity data across structural analogs be resolved?

Discrepancies often arise from stereochemical or regiochemical variations:

  • Comparative docking studies : Map the compound’s binding to targets (e.g., kinases) vs. analogs using AutoDock Vina. Note how the 5,8-methano bridge alters binding pocket interactions .
  • SAR analysis : Systematically modify substituents (e.g., pyridinyl vs. chlorophenyl) and assay activity. For example, pyridinyl groups enhance solubility but may reduce membrane permeability .
  • Meta-analysis : Aggregate data from analogs (e.g., thiazole-chromene hybrids) to identify trends in IC50_{50} values vs. logP .

Q. What computational strategies are effective for predicting this compound’s reactivity and stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess strain in the octahydro framework. High strain energy (>20 kcal/mol) correlates with thermal instability .
  • MD simulations : Simulate solvation in water/DMSO mixtures to predict aggregation tendencies. Low solvation free energy (<−5 kcal/mol) indicates stability in aqueous buffers .
  • QSPR models : Train models on analogs to predict hydrolysis rates of the thiazolidinone ring under physiological pH .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical assignment?

  • SHELXT refinement : Use single-crystal X-ray data (Cu-Kα radiation) to solve the structure. The 5,8-methano bridge will show clear density maps for the 4aR,5S,8R configuration .
  • Twinned data handling : If crystals are twinned, apply SHELXL’s TWIN/BASF commands to refine overlapping lattices .
  • Validation tools : Cross-check CIF files with PLATON/CHECKCIF to flag steric clashes or improbable bond lengths .

Q. What strategies mitigate off-target effects in pharmacological assays?

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify non-target protein binders .
  • Metabolite tracking : Incubate with liver microsomes and analyze via LC-MS to detect reactive metabolites (e.g., epoxide intermediates) .
  • Selectivity screens : Test against panels of related enzymes (e.g., CYP450 isoforms) to quantify inhibition constants (Ki_i) .

Methodological Notes

  • Data Reproducibility : Always report solvent purity (HPLC-grade), reaction atmosphere (N2_2/Ar), and catalyst lot numbers.
  • Contradictory Results : Re-examine NMR acquisition parameters (e.g., 600 MHz vs. 400 MHz) if proton splitting patterns differ from literature .
  • Ethical Compliance : For biological studies, include negative controls (e.g., DMSO vehicle) and adhere to OECD guidelines for IC50_{50} determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one
Reactant of Route 2
(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.